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Compound of Interest

Compound Name: CHMFL-PI4K-127

Cat. No.: B10821518

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and
biological activity of CHMFL-PI4K-127, a potent and selective inhibitor of Plasmodium
falciparum phosphatidylinositol 4-kinase (PfPI4K). This document is intended to serve as a
comprehensive resource for researchers in the fields of malaria drug discovery and kinase
inhibitor development.

Chemical Structure and Properties

CHMFL-PI4K-127, with the IUPAC name 5-[5-(benzenesulfonamido)-6-chloro-3-pyridinyl]-N-
methylpyridine-3-carboxamide, is a novel synthetic compound belonging to the bipyridine-
sulfonamide chemotype.[1][2] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of CHMFL-PI4K-127
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Property Value Source
Molecular Formula C1sH15CIN4Os3S [3114]
Molecular Weight 402.86 g/mol [3]

5-[5-(benzenesulfonamido)-6-
IUPAC Name chloro-3-pyridinyl]-N-

methylpyridine-3-carboxamide

ChEMBL ID CHEMBLA4752128

CAS Number 2377604-81-2

CNC(=0O)clcncce(cl)clec(c(cl)
n1)NS(=0)(=0)clcccecl

Canonical SMILES

Mechanism of Action and Signhaling Pathway

CHMFL-PI4K-127 is a highly potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-
kinase (PfPI4K), a crucial enzyme in the parasite's life cycle. PfP14K is responsible for the
phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate
(P14P). P14P is a key signaling lipid that regulates various essential cellular processes in the
parasite, including membrane trafficking and phospholipid biosynthesis.

The inhibition of PfP14K by CHMFL-PI4K-127 disrupts the production of PI4P, leading to a
cascade of downstream effects that ultimately inhibit parasite growth and replication. One of
the key pathways affected is the regulation of another kinase, PFCDPK7, whose localization
and activity are dependent on PI4P. PfCDPKY7, in turn, regulates the synthesis of
phosphatidylcholine (PC), a major component of cellular membranes, by phosphorylating and
activating enzymes such as phosphoethanolamine-N-methyltransferase (PMT) and
ethanolamine kinase (EK). By blocking the initial step in this pathway, CHMFL-PI14K-127
effectively halts the production of essential phospholipids, leading to parasite death.
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@ Inhibits

PfPI4K Signaling Cascade

Phosphorylates &

- Activates > - > Phosphatidyicholine (PC)
PfCDPK7
(R EE (Membrane Biosynthesis)

Activates

Phosphatidylinositol
4-phosphate (PI4P)

Phosphatidylinositol (P1) PPI4K

Click to download full resolution via product page
PfPI4K Signaling Pathway and Inhibition by CHMFL-PI4K-127.

Biological Activity

CHMFL-PI4K-127 exhibits potent activity against the blood and liver stages of Plasmodium
parasites, including drug-resistant strains. Its high selectivity for PfP14K over human kinases
makes it an attractive candidate for further drug development.

Table 2: In Vitro Activity of CHMFL-PI4K-127

Target/Strain Assay Type ICso0 [ ECs0 (NM) Source
PfP14K Kinase Assay 0.9
P. falciparum (3D7) Growth Inhibition 25.1

P. falciparum (drug- -
. i Growth Inhibition 23-47
resistant strains)

Table 3: In Vivo Efficacy of CHMFL-PI4K-127 in Rodent Models
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Parasite Stage Dosing Regimen Efficacy Source

Antimalarial efficacy

Blood Stage 80 mg/kg (oral)
observed

Antimalarial efficacy

Liver Stage 1 mg/kg (oral)
observed

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of CHMFL-PI4K-127 have
been reported in the primary literature. Below are generalized methodologies for key
experiments. For precise details, it is recommended to consult the original publication:
Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide
(CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial
activity against both blood and liver stages of Plasmodium. Eur J Med Chem. 2020 Feb
15:188:112012.

Chemical Synthesis

The synthesis of CHMFL-PI4K-127 involves a multi-step process starting from commercially
available precursors. A generalized workflow is depicted below.

Bipyridine Intermediate |—>| Sulfonylation |—>| Sulfonamide Intermediate |—>| Amidation M

Starting Materials .
(e.g., substituted pyridines) StzikiColioling

Click to download full resolution via product page

Generalized Synthetic Workflow for CHMFL-PI4K-127.

Note: The specific reagents, reaction conditions (temperature, time, solvents), and purification
methods are critical for successful synthesis and should be obtained from the primary research

article.

In Vitro PfPI4K Inhibition Assay
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The inhibitory activity of CHMFL-PI4K-127 against the PfPI14K enzyme is typically determined
using a biochemical assay that measures the phosphorylation of a substrate. A common
method is a luminescence-based kinase assay.

Assay Preparation

Prepare serial dilutions of Prepare PfPI4K enzyme
CHMFL-PI4K-127 and substrate solution

AN 7
AN 7
kﬂqise Rea(;i})f{

Add compound and enzyme/substrate
to microplate wells

:

Incubate to allow
kinase reaction

Signal Detection

Add detection reagent
(e.g., ADP-Glo™)

:

Measure luminescence

Data Ahalysis
y

Calculate % inhibition

:

Determine ICso value
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Experimental Workflow for In Vitro Kinase Inhibition Assay.

Protocol Outline:
e Compound Preparation: Serially dilute CHMFL-PI4K-127 in a suitable solvent (e.g., DMSO).

o Reaction Setup: In a microplate, combine the recombinant PfPI4K enzyme, a lipid substrate
(e.g., phosphatidylinositol), and ATP in a kinase buffer.

 Incubation: Add the diluted compound to the reaction mixture and incubate at a controlled
temperature to allow the enzymatic reaction to proceed.

o Detection: Stop the reaction and add a detection reagent that measures the amount of ADP
produced (correlating with kinase activity). Luminescence is a common readout.

o Data Analysis: Calculate the percentage of inhibition for each compound concentration
relative to a control (no inhibitor). Determine the ICso value by fitting the data to a dose-
response curve.

In Vitro Antimalarial Activity Assay

The efficacy of CHMFL-PI4K-127 against P. falciparum is assessed by measuring the inhibition
of parasite growth in an in vitro culture system.

Protocol Outline:

o Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human
erythrocytes.

o Compound Treatment: Add serial dilutions of CHMFL-PI4K-127 to the parasite culture.
 Incubation: Incubate the treated cultures for a full parasite life cycle (e.g., 48 or 72 hours).

o Growth Measurement: Quantify parasite growth using methods such as SYBR Green I-
based fluorescence assay (to measure DNA content), microscopy (Giemsa-stained smears),
or lactate dehydrogenase (pLDH) assay.
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» Data Analysis: Calculate the ECso value, the concentration of the compound that inhibits
parasite growth by 50%.

In Vivo Efficacy Studies

The antimalarial activity of CHMFL-PI4K-127 in a living organism is evaluated using rodent
models of malaria.

Protocol Outline:

Animal Model:; Use a suitable mouse model, such as BALB/c mice.

« Infection: Infect the mice with a rodent-infecting Plasmodium species (e.g., P. berghei for
blood-stage assays or sporozoites for liver-stage assays).

e Drug Administration: Administer CHMFL-PI4K-127 orally at different doses.
e Monitoring:

o Blood Stage: Monitor parasitemia (the percentage of infected red blood cells) daily by
examining blood smears.

o Liver Stage: Measure the parasite load in the liver at a specific time point post-infection
using methods like quantitative PCR.

o Data Analysis: Determine the effective dose that reduces parasitemia or liver parasite burden
by a certain percentage (e.g., EDso or ED9o).

Conclusion

CHMFL-PI4K-127 is a promising antimalarial drug candidate with a novel mechanism of action.
Its high potency against PfPI4K, excellent in vitro and in vivo efficacy, and activity against drug-
resistant strains highlight its potential to contribute to the development of new therapies to
combat malaria. Further preclinical and clinical studies are warranted to fully evaluate its
therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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